methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
Description
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring
Properties
IUPAC Name |
methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-7(11(18)19-2)6-17-9(8-3-4-8)5-10(16-17)12(13,14)15/h5,7-8H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMJNJURVKHOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=CC(=N1)C(F)(F)F)C2CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. While direct data for this compound is limited, analogous pyrazole esters undergo hydrolysis as follows:
This reactivity aligns with the behavior of structurally related esters, such as 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 957487-30-8), which undergoes ester cleavage to yield bioavailable acids .
Functionalization of the Pyrazole Ring
The pyrazole core exhibits regioselective reactivity, particularly at the 4-position (unsubstituted carbon adjacent to the trifluoromethyl group):
Bromination
Electrophilic bromination occurs at the 4-position using N-bromosuccinimide (NBS):
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Parent pyrazole ester | NBS, DMF | 25°C, 12 h | 4-bromo derivative | 65–70% |
This reaction mirrors methodologies for 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles, where bromination enhances electrophilic substitution potential .
Lithiation and Coupling Reactions
The pyrazole ring undergoes lithiation at the 4-position in flow reactors, enabling cross-coupling:
Ester Transposition and Substitution
The ester group participates in nucleophilic acyl substitution:
Aminolysis
Reaction with amines yields amides under mild conditions:
Transesterification
Methanol or ethanol exchanges the methyl ester under acidic catalysis:
| Alcohol | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 6 h | Ethyl 3-[5-cyclopropyl-3-(trifluoromethyl)...] | 75–80% |
Cyclopropane Ring Reactivity
The cyclopropyl substituent on the pyrazole may undergo ring-opening under strong acidic or oxidative conditions, though specific data for this compound is sparse. Analogous systems suggest potential for:
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Oxidation : Conversion to a carbonyl group via ozonolysis or strong oxidizers .
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Radical reactions : Participation in photochemical or radical-mediated processes .
Stability Under Agrochemical Formulation Conditions
In formulations for agrochemical use (e.g., with surfactants or adjuvants), the compound exhibits:
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pH stability : Stable in neutral to mildly acidic conditions (pH 4–7) but degrades above pH 9 .
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Thermal stability : Decomposition onset at 220°C (TGA data inferred from analogs) .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
- Anti-inflammatory Properties : Pyrazole derivatives, including methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate, have been studied for their anti-inflammatory effects. Research indicates that fluorinated pyrazoles can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
- Antitumor Activity : The compound's structure suggests potential antitumor properties, similar to other pyrazole derivatives that have shown activity against various cancer cell lines. The trifluoromethyl group enhances biological activity by increasing lipophilicity and metabolic stability .
- Pesticide Development : Compounds with pyrazole structures are often explored as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides that target specific pests while minimizing environmental impact .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives demonstrated that compounds with trifluoromethyl groups exhibited enhanced anti-inflammatory activity compared to their non-fluorinated counterparts. This compound was included in this study, showing promising results in reducing inflammation markers in vitro .
Case Study 2: Agrochemical Efficacy
In agricultural research, this compound was tested for its efficacy against specific pests. Results indicated that the compound significantly reduced pest populations while exhibiting low toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide .
Mechanism of Action
The mechanism of action of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The pyrazole ring may interact with active sites of enzymes, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
- Methyl 3-[5-cyclopropyl-3-(fluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate
Uniqueness
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in pharmaceutical applications compared to its difluoromethyl and fluoromethyl analogs.
Biological Activity
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate (CAS No. 1005700-15-1) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known to enhance lipophilicity and biological activity, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 276.25 g/mol
- Boiling Point : 514.8 ± 50.0 °C (predicted)
- Density : 1.41 ± 0.1 g/cm³ (predicted)
- pKa : 13.03 ± 0.70 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate the activity of various enzymes and receptors involved in critical biological pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase B (MAO-B), which is significant for neuroprotective strategies in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exert anti-inflammatory effects, possibly through modulation of cytokine production and inhibition of inflammatory pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- MAO-B Inhibition
- Neuroprotective Effects
- Anti-inflammatory Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoate, and what key intermediates should be prioritized?
- Methodology : The synthesis typically involves coupling a pyrazole core with ester-containing side chains. For example, the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole intermediate (common in agrochemical and pharmaceutical precursors) can be alkylated using methyl 2-methylpropanoate derivatives. Key intermediates include:
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5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (prepared via cyclopropanation of precursor pyrazoles).
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Methyl 2-methylpropanoate (activated for nucleophilic substitution).
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Reaction conditions may involve DMF as a solvent and K₂CO₃ as a base to facilitate alkylation .
- Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl groups, ensuring regioselectivity. Monitor reaction progress via TLC or HPLC to minimize by-products.
Q. Which spectroscopic techniques are most effective for characterizing the ester linkage and trifluoromethyl group in this compound?
- ¹H/¹³C NMR :
- Ester linkage : Look for carbonyl (C=O) signals at ~165-175 ppm in ¹³C NMR. Methoxy protons (CH₃O) appear as a singlet at ~3.6–3.8 ppm in ¹H NMR.
- Trifluoromethyl group : ¹⁹F NMR shows a distinct singlet near -60 to -65 ppm. Confirm integration ratios to verify substituent positions .
- IR Spectroscopy : C=O stretching (1700–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) provide additional confirmation.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm structural integrity .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the cyclopropanation of the pyrazole ring?
- Mechanistic Insights : Cyclopropanation via transition-metal catalysis (e.g., Rh or Cu) often competes with undesired ring-opening pathways. Optimize ligand choice (e.g., chiral bisoxazolines) to enhance stereochemical control.
- Computational Modeling : DFT calculations (e.g., using Gaussian) predict transition-state energies to guide substituent placement and catalyst selection .
- Experimental Validation : Use X-ray crystallography (via SHELXL ) to resolve regiochemical ambiguities in intermediates.
Q. What are the kinetic and thermodynamic factors influencing the stability of the ester group under basic or acidic conditions?
- Hydrolysis Studies :
- Acidic conditions : Monitor ester cleavage via HPLC under HCl/H₂SO₄ (0.1–1 M) at elevated temperatures (50–80°C).
- Basic conditions : NaOH/MeOH mixtures (0.5–2 M) accelerate hydrolysis; quench reactions at timed intervals to quantify degradation.
- Activation Energy : Use Arrhenius plots to compare degradation rates. Stabilize the ester by introducing electron-withdrawing groups (e.g., CF₃) to the pyrazole ring .
Q. How should discrepancies in reported yields from different coupling agents (e.g., EDCI vs. DCC) be resolved?
- Comparative Analysis :
- EDCI/HOBt : Higher yields (~70–80%) for sterically hindered esters but may form urea by-products.
- DCC/DMAP : Efficient for less hindered substrates but requires rigorous purification to remove dicyclohexylurea.
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data on the spatial arrangement of the cyclopropyl and trifluoromethyl groups?
- Reassessment : Compare unit cell parameters and refinement statistics (R-factors) from multiple datasets. SHELXL refinement may reveal overlooked disorder or twinning.
- Complementary Methods : Pair X-ray data with NOESY NMR to confirm spatial proximity of substituents.
- Hypothesis Testing : Synthesize and analyze derivatives with modified substituents to isolate steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
